3-(5-tert-butyl-1H-pyrazol-3-yl)-4-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione
Description
3-(5-tert-Butyl-1H-pyrazol-3-yl)-4-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione is a heterocyclic compound featuring a 1,2,4-triazole-5-thione core substituted with a 5-tert-butylpyrazole moiety at position 3 and a 2-fluorophenyl group at position 2. The tert-butyl group enhances steric bulk and lipophilicity, while the 2-fluorophenyl group introduces electronic effects (e.g., electron-withdrawing) and influences molecular interactions such as π-stacking or hydrogen bonding. This structural combination is common in medicinal chemistry for optimizing pharmacokinetic properties and target binding .
Properties
CAS No. |
879429-59-1 |
|---|---|
Molecular Formula |
C15H16FN5S |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
3-(5-tert-butyl-1H-pyrazol-3-yl)-4-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H16FN5S/c1-15(2,3)12-8-10(17-18-12)13-19-20-14(22)21(13)11-7-5-4-6-9(11)16/h4-8H,1-3H3,(H,17,18)(H,20,22) |
InChI Key |
YTLNIDBFYDTLOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NN1)C2=NNC(=S)N2C3=CC=CC=C3F |
solubility |
33 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-tert-butyl-1H-pyrazol-5-yl)-4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. The starting materials usually include tert-butyl pyrazole, 2-fluorobenzaldehyde, and thiourea. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade solvents and catalysts, and implementing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(3-tert-butyl-1H-pyrazol-5-yl)-4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazole ring or the pyrazole moiety.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group may yield disulfides, while nucleophilic substitution on the fluorophenyl ring can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 5-(3-tert-butyl-1H-pyrazol-5-yl)-4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties. Researchers study its interactions with biological targets to understand its potential therapeutic applications.
Medicine
In medicine, derivatives of this compound are investigated for their potential as drug candidates. Their ability to interact with specific enzymes or receptors makes them valuable in the development of new treatments for diseases.
Industry
Industrially, this compound can be used in the production of specialty chemicals, agrochemicals, or materials with specific properties. Its versatility makes it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of 5-(3-tert-butyl-1H-pyrazol-5-yl)-4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes, receptors, or DNA. The triazole and pyrazole rings can form hydrogen bonds, coordinate with metal ions, or participate in π-π interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
A. Pyrazole Substituents
- Compound A: 3-(4-tert-Butylphenyl)-4-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyleneamino]-1H-1,2,4-triazole-5-thione () The tert-butyl group is on the phenyl ring rather than the pyrazole.
- Compound B: 5-(3-tert-Butyl-1H-pyrazol-5-yl)-4-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-thiol () Replaces the 2-fluorophenyl with a 2-trifluoromethylphenyl group. Molecular weight (367.39 g/mol) is higher than the target compound, likely affecting membrane permeability.
B. Fluorophenyl Substituents
- Compound C: 5-(2-Fluorophenyl)-4-[(E)-pyridin-3-ylmethylideneamino]-1H-1,2,4-triazole-5-thione () Substitutes the tert-butylpyrazole with a pyridinylmethyleneamino group.
- Compound D: 3-(Adamantan-1-yl)-4-(2-bromo-4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione () Replaces tert-butyl with adamantyl (bulkier) and 2-fluorophenyl with 2-bromo-4-fluorophenyl.
Structural and Electronic Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
